molecular formula C8H6BrClO2 B187684 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone CAS No. 100959-21-5

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

Cat. No. B187684
Key on ui cas rn: 100959-21-5
M. Wt: 249.49 g/mol
InChI Key: XYYGVTXWYOUPHQ-UHFFFAOYSA-N
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Patent
US08399509B2

Procedure details

A solution of 8.34 g (33.4 mmol) of 1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone and 3.3 g (40.1 mmol) of anhydrous sodium acetate in 350 ml of methanol is heated at 65° C. for one hour, subsequently evaporated to dryness, the residue is taken up in 50 ml of water, and the aqueous mixture is extracted twice with 50 ml of methylene chloride each time. After the combined organic phases have been dried over sodium sulfate and the solvent has been stripped off, the crude product is purified by column chromatography on silica gel (n-heptane/methylene chloride 7:3), giving 2.14 g of 5-bromobenzofuran-3-one as yellow solid; LC/MS: 214 (M+H).
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([C:8](=[O:11])[CH2:9]Cl)[CH:7]=1.C([O-])(=O)C.[Na+]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:12][CH2:9][C:8](=[O:11])[C:6]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.34 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(CCl)=O)O
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subsequently evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted twice with 50 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the combined organic phases have been dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the crude product is purified by column chromatography on silica gel (n-heptane/methylene chloride 7:3)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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